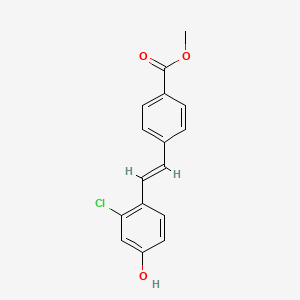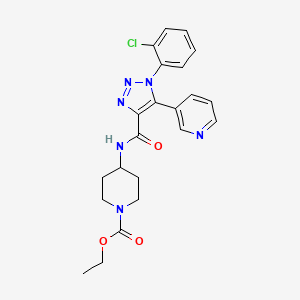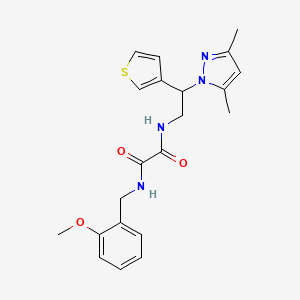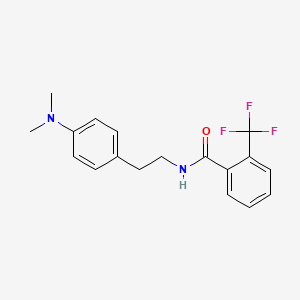
Methyl 4-(2-chloro-4-hydroxystyryl)benzoate
カタログ番号:
B2673986
CAS番号:
1268246-12-3
分子量:
288.73
InChIキー:
ATGFXXLXIGQIDG-GORDUTHDSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(2-chloro-4-hydroxystyryl)benzoate” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more may be available from chemical suppliers .科学的研究の応用
Mesomorphic and Fluorescence Properties
- Mesomorphic and Fluorescence Properties : Methyl 4-(4-alkoxystyryl)benzoates, closely related to the compound , were synthesized and examined for their liquid crystalline and fluorescence properties. These compounds were found to be thermally stable up to 200°C and showed distinct textures in their crystalline phases. This study indicates potential applications in materials science, particularly in the development of liquid crystal displays and fluorescence-based devices (Muhammad et al., 2016).
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study on the photopolymerization potential of similar compounds found that methyl 4-(4-benzoylphenyl) derivatives act as effective photoiniferters. This application is significant in the development of novel photopolymers, which are crucial in various industrial processes (Guillaneuf et al., 2010).
Enzymatic Reactions
- Benzoate-4-Hydroxylase Enzymatic Study : Research on benzoate-4-hydroxylase, an enzyme interacting with benzoates, highlights the biochemical and pharmacological relevance of similar compounds. This enzyme plays a role in the oxidation of various benzoates and is pivotal in understanding the metabolic pathways of related compounds in biological systems (Reddy & Vaidyanathan, 1976).
Fluoride Chemosensors
- Fluoride Chemosensors : The development of novel anion sensors based on methyl 4-(2-hydroxyphenyl) derivatives has implications in environmental monitoring and analytical chemistry. These sensors are capable of detecting fluoride ions, which is essential for monitoring water quality and environmental health (Ma et al., 2013).
Crystal Growth Studies
- Crystal Growth and Characterization : Studies on the crystal growth of methyl 4-hydroxybenzoate, a structurally similar compound, provide insights into the material properties and applications of such organic crystals in electronics and optics (Vijayan et al., 2003).
Polymer Synthesis
- Polymer Synthesis Applications : The synthesis and characterization of methyl 4-(4-aminostyryl) benzoate demonstrate its potential as a precursor in creating Schiff base derivatives, which are important in polymer chemistry and material science (Mohamad et al., 2017).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[(E)-2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFXXLXIGQIDG-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxy...
Cat. No.: B2673903
CAS No.: 1820575-67-4; 2307773-23-3
(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclo...
Cat. No.: B2673904
CAS No.: 2377004-78-7
N-benzyl-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-...
Cat. No.: B2673905
CAS No.: 932460-47-4
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine
Cat. No.: B2673907
CAS No.: 1179833-05-6



![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673909.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2673913.png)
![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)


